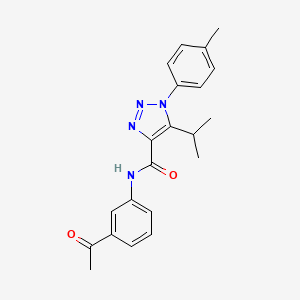

![molecular formula C15H9Br2N3O2 B2933669 4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 301819-99-8](/img/structure/B2933669.png)

4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

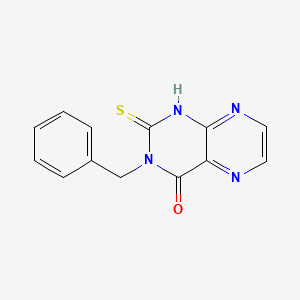

4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a useful research compound. Its molecular formula is C15H9Br2N3O2 and its molecular weight is 423.064. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A significant application of 4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives is in anticancer research. These derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells. Among these compounds, certain derivatives emerged as potent inhibitors, demonstrating the ability to induce apoptosis in tumor cells at submicromolar ranges. This suggests their potential as promising anticancer agents (Katiyar et al., 2015).

Antimicrobial and Anticancer Evaluation

Further research into 2/3-bromo-N'-[(substituted benzylidene/3-phenylallylidene)benzohydrazides] has highlighted their antimicrobial and anticancer potentials. In vitro evaluations showed that certain compounds within this series were potent antimicrobial agents as well as potent anticancer agents, with specific compounds being identified as the most potent against certain strains of microbes and cancer cell lines. This dual functionality enhances the value of these compounds in medicinal chemistry and pharmacological applications (Kumar et al., 2017).

Apoptosis Inducers

Another study focused on the discovery of substituted N'-[(2-oxoindolin-3-ylidene)benzohydrazides] as new inducers of apoptosis. Through systematic research and structure-activity relationship (SAR) studies, specific derivatives were identified as potent apoptosis inducers, significantly increasing potency over initial screening hits. These compounds showed high activity in growth inhibition assays and functioned as inhibitors of tubulin polymerization, suggesting a mechanism of action that could be exploited in cancer therapy (Sirisoma et al., 2009).

Structural and Electronic Properties

The structural and electronic properties of this compound derivatives have been investigated through synthesis, X-ray crystal structure analysis, vibrational spectroscopy, DFT calculations, and Hirshfeld analysis. This comprehensive study provides valuable insights into the molecular structure, stability, and reactivity of these compounds, laying the groundwork for further exploration of their pharmacological applications (Arunagiri et al., 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound’s interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid synthesis pathway . This pathway is essential for the production of fatty acids, which are crucial components of cell membranes and signaling molecules. Disruption of this pathway could have significant downstream effects on cellular function and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ and the resulting impact on the fatty acid synthesis pathway . Potential effects could include changes in cell membrane composition and disruptions in cellular signaling.

Eigenschaften

IUPAC Name |

4-bromo-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2N3O2/c16-9-3-1-8(2-4-9)14(21)20-19-13-11-7-10(17)5-6-12(11)18-15(13)22/h1-7,18,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXOCPLSMXRHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)

![Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2933594.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2933598.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)